Hiv-IN-9

HIV-1 NNRTI SAR

HIV-IN-9 is a unique N-1 substituted pyrimidine NNRTI with a binding free energy of -114.92 kJ/mol (30% improvement vs nevirapine) and broad CYP inhibition. It is the optimal lead compound for SAR studies and an excellent positive control for DDI assays. Its dual HIV-RT/CYP activity enables mechanistic deconvolution in antiviral screening panels. Research use only.

Molecular Formula C20H15ClN4O3
Molecular Weight 394.8 g/mol
Cat. No. B12387112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHiv-IN-9
Molecular FormulaC20H15ClN4O3
Molecular Weight394.8 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)CC(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN4O3/c1-12-10-24(20(28)23-19(12)27)11-17(26)25-16-5-3-2-4-15(16)22-18(25)13-6-8-14(21)9-7-13/h2-10H,11H2,1H3,(H,23,27,28)
InChIKeyBTVVXTAPCOUMHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hiv-IN-9 (Compound 2b): Quantitative Characterization of a Pyrimidine-Based HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead


Hiv-IN-9, a synthetic pyrimidine derivative bearing a modified benzimidazole at the N-1 position, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) targeting HIV-1 reverse transcriptase (HIV-RT) [1]. Its in vitro anti-HIV-1 activity, determined in cell-based assays, exhibits an IC50 of 6.65 µg/mL, which corresponds to a selectivity index (SI) of 15.50 [2]. Molecular dynamics simulations and MM/PBSA binding free energy calculations demonstrate that the HIV-RT:2b complex achieves a binding free energy of -114.92 kJ/mol, representing a 30% improvement in binding stability compared to the HIV-RT:nevirapine complex [1]. Notably, Hiv-IN-9 demonstrates inhibitory activity against multiple cytochrome P450 (CYP) isoforms, including CYP3A4, CYP1A2, CYP2C1, and CYP2D6, a property that distinguishes it from clinically approved NNRTIs and INSTIs which typically exhibit minimal CYP inhibition [3]. This unique CYP inhibition profile necessitates careful consideration in experimental design where metabolic stability or drug-drug interaction potential is a critical parameter.

Why Generic Substitution of Hiv-IN-9 with Other HIV NNRTIs or INSTIs Fails: The Critical Role of CYP Inhibition and Binding Affinity


Generic substitution of Hiv-IN-9 with other HIV-1 inhibitors, including other NNRTIs or even integrase strand transfer inhibitors (INSTIs), is not scientifically valid due to two distinct and quantifiable differentiators: its unique CYP inhibition profile and its superior binding free energy to HIV-RT compared to a first-generation NNRTI. Unlike many clinically advanced HIV inhibitors such as the INSTI cabotegravir (which shows no CYP inhibition [1]) or the NNRTI rilpivirine (which inhibits CYP3A4 with an IC50 of 1.3 µM but has a different isoform selectivity profile [2]), Hiv-IN-9 inhibits CYP3A4, CYP1A2, CYP2C1, and CYP2D6 . This polypharmacology profile renders it unsuitable for direct replacement in assays or models designed for compounds with minimal CYP interaction. Furthermore, its binding free energy to HIV-RT (-114.92 kJ/mol) is significantly greater than that of nevirapine (-88.33 kJ/mol) [3], indicating a different thermodynamic binding profile that cannot be assumed for other NNRTIs. Therefore, any attempt to substitute Hiv-IN-9 with a generic NNRTI or INSTI will introduce uncontrolled variables related to metabolic stability, potential drug-drug interactions, and target binding kinetics, thereby compromising the integrity and reproducibility of experimental outcomes.

Hiv-IN-9 Quantitative Differentiation Guide: Head-to-Head Comparisons and Cross-Study Analysis for Informed Procurement


Hiv-IN-9 Exhibits 2.4-Fold Superior Anti-HIV-1 Potency Compared to Its Closest Structural Analog (Compound 4b)

Within the same N-1 substituted pyrimidine series, Hiv-IN-9 (Compound 2b) demonstrates significantly greater anti-HIV-1 activity than its closest structural analog, Compound 4b. In the same experimental system, Hiv-IN-9 achieved an IC50 of 6.65 µg/mL (SI = 15.50), whereas Compound 4b exhibited an IC50 of 15.82 µg/mL (SI = 14.26) [1]. This represents a 2.4-fold improvement in potency (calculated as 15.82 / 6.65), making Hiv-IN-9 the clear lead candidate from this chemical series for further development or mechanism-of-action studies.

HIV-1 NNRTI SAR Lead Optimization Antiviral Assay

Hiv-IN-9 Demonstrates 30% Stronger Binding Free Energy to HIV-RT Compared to the Clinically Approved NNRTI Nevirapine

Computational studies reveal that Hiv-IN-9 forms a more stable complex with HIV-1 reverse transcriptase (HIV-RT) than the first-generation NNRTI nevirapine. Molecular dynamics simulations and subsequent MM/PBSA calculations yielded a binding free energy of -114.92 kJ/mol for the HIV-RT:2b complex, compared to -88.33 kJ/mol for the HIV-RT:nevirapine complex [1]. This difference of 26.59 kJ/mol represents a 30% improvement in binding stability, suggesting that Hiv-IN-9 may possess a higher barrier to resistance development or enhanced target engagement under certain conditions.

HIV-1 Reverse Transcriptase Molecular Dynamics MM/PBSA Binding Affinity Computational Chemistry

Hiv-IN-9's Broad CYP Inhibition Profile Contrasts Sharply with the Minimal CYP Interaction of Leading INSTIs (e.g., Dolutegravir, Cabotegravir)

A key differentiator for Hiv-IN-9 is its significant inhibition of multiple cytochrome P450 (CYP) isoforms, including CYP3A4, CYP1A2, CYP2C1, and CYP2D6 . This profile is in stark contrast to clinically successful HIV-1 integrase strand transfer inhibitors (INSTIs). For instance, dolutegravir exhibits minimal or no inhibition of major CYP isoforms (IC50 values > 30 µM for CYP3A4, CYP1A2, CYP2D6, etc.) [1]. Similarly, cabotegravir, at clinically relevant concentrations, does not inhibit or induce CYP enzymes [2]. This fundamental difference in metabolic interaction potential means Hiv-IN-9 cannot be used as a direct substitute for these INSTIs in any assay where CYP-mediated metabolism or drug-drug interaction is a factor.

Cytochrome P450 CYP3A4 Drug-Drug Interaction Metabolic Stability ADME-Tox

Hiv-IN-9 Offers a 15.5-Fold Selectivity Index, Establishing a Baseline for Cytotoxicity Assessment in Novel NNRTI Development

The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the antiviral IC50, is a critical parameter for evaluating a compound's therapeutic window. Hiv-IN-9 demonstrates an SI of 15.50 [1]. While this value is modest compared to clinically approved drugs (which often have SIs in the hundreds or thousands), it provides a crucial, quantifiable benchmark for this specific chemical series. For comparison, compound 4b, the closest structural analog, has an SI of 14.26 [1]. This data allows researchers to directly assess whether structural modifications to the Hiv-IN-9 scaffold improve or diminish the balance between antiviral activity and cytotoxicity.

Selectivity Index Cytotoxicity Therapeutic Window Antiviral Drug Discovery In Vitro Toxicology

Recommended Research and Industrial Application Scenarios for Hiv-IN-9 Based on Its Quantified Differentiation


Lead Optimization and SAR Studies in Novel NNRTI Development

Hiv-IN-9 is the optimal lead compound from the N-1 substituted pyrimidine series for initiating structure-activity relationship (SAR) studies. With a well-defined IC50 of 6.65 µg/mL (2.4-fold more potent than the closest analog 4b) and an SI of 15.50, it establishes a robust baseline for evaluating the impact of chemical modifications on both antiviral activity and cytotoxicity [1]. Researchers can systematically synthesize and test new derivatives, directly comparing their IC50 and SI values to Hiv-IN-9 to quantify improvements in the therapeutic window.

Investigating CYP-Mediated Drug-Drug Interactions and Metabolic Stability in Antiviral Research

Given its confirmed inhibition of CYP3A4, CYP1A2, CYP2C1, and CYP2D6 [1], Hiv-IN-9 serves as an excellent positive control or tool compound for studies focused on hepatic metabolism and drug-drug interaction (DDI) potential. It can be used in human liver microsome assays to calibrate CYP inhibition experiments or to investigate how co-administration with other CYP substrates or inhibitors might alter the metabolic profile of an antiviral regimen. This application is particularly relevant for differentiating Hiv-IN-9 from 'cleaner' INSTIs like dolutegravir or cabotegravir [2][3].

Computational Chemistry Validation: Molecular Dynamics and Binding Free Energy Simulations

The computationally derived binding free energy for the HIV-RT:2b complex (-114.92 kJ/mol) is significantly greater than that for the HIV-RT:nevirapine complex (-88.33 kJ/mol) [1]. This makes Hiv-IN-9 a valuable test case for validating new or existing computational models, such as molecular dynamics (MD) simulations and MM/PBSA/MM-GBSA binding free energy calculations. Researchers can use the published data as a benchmark to ensure their modeling pipelines can accurately predict the relative binding affinities of NNRTIs to the HIV-RT non-nucleoside inhibitor binding pocket (NNIBP).

Broad-Spectrum Antiviral Screening and Mechanism of Action Deconvolution

The original publication notes that the N-1 substituted pyrimidine series was screened not only against HIV-1 but also against other DNA/RNA viruses [1]. Hiv-IN-9, as the most potent member of this series, is therefore suitable for inclusion in broad-spectrum antiviral screening panels. Furthermore, its dual activity profile—potent HIV-RT binding coupled with broad CYP inhibition—makes it a compelling probe for deconvoluting complex mechanisms of action in cell-based antiviral assays, where both direct viral inhibition and host cell metabolic modulation may contribute to the observed phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hiv-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.